Tetrabutylammonium difluorotriphenylsilicate(IV)
Overview
Description
Tetrabutylammonium difluorotriphenylsilicate(IV) is a non-hygroscopic, organic soluble fluoride source. It is highly effective for nucleophilic displacement reactions and is often used as a catalytic promoter . This compound is known for its stability and solubility in various organic solvents, making it a versatile reagent in synthetic chemistry .
Mechanism of Action
Target of Action
Tetrabutylammonium Difluorotriphenylsilicate(IV), also known as TBAT, is primarily used as a fluoride source in nucleophilic fluorination reactions . It interacts with various organic compounds that require fluorination.
Mode of Action
TBAT is a non-hygroscopic, organic soluble fluoride source . It is very effective for nucleophilic displacement reactions . In these reactions, a nucleophile (a molecule that donates an electron pair to form a chemical bond) displaces a group in another molecule, leading to various chemical transformations.
Action Environment
The action of TBAT can be influenced by various environmental factors. For instance, it is soluble in most organic solvents , which means its efficacy can be affected by the choice of solvent in a given reaction. Additionally, TBAT is non-hygroscopic
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium difluorotriphenylsilicate(IV) is synthesized through the reaction of tetrabutylammonium fluoride with triphenylsilanol in the presence of a suitable solvent . The reaction typically occurs under an inert atmosphere to prevent moisture interference, as the compound is moisture-sensitive . The reaction conditions often involve moderate temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of tetrabutylammonium difluorotriphenylsilicate(IV) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium difluorotriphenylsilicate(IV) primarily undergoes nucleophilic substitution reactions . It serves as a fluoride source for various nucleophilic fluorination reactions, where it effectively replaces leaving groups with fluoride ions .
Common Reagents and Conditions
Common reagents used in reactions with tetrabutylammonium difluorotriphenylsilicate(IV) include organic halides and other electrophilic compounds . The reactions typically occur under anhydrous conditions to prevent hydrolysis of the fluoride source . Solvents such as toluene or acetonitrile are often used to dissolve the reactants and facilitate the reaction .
Major Products
The major products formed from reactions involving tetrabutylammonium difluorotriphenylsilicate(IV) are organofluorine compounds . These products are valuable in various applications, including pharmaceuticals and agrochemicals, due to the unique properties imparted by the fluorine atoms .
Scientific Research Applications
Tetrabutylammonium difluorotriphenylsilicate(IV) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium fluoride: Another fluoride source used in nucleophilic fluorination reactions.
Tris(dimethylamino)sulfonium difluorotrimethylsilicate: A reagent with similar applications in fluorination reactions.
Tetrabutylammonium difluoromethyldiphenylsilicate: An analog with different substituents on the silicon atom.
Uniqueness
Tetrabutylammonium difluorotriphenylsilicate(IV) is unique due to its high stability and effectiveness as a fluoride source in nucleophilic displacement reactions . Its non-hygroscopic nature and solubility in various organic solvents make it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
difluoro(triphenyl)silanuide;tetrabutylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2Si.C16H36N/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-15H;5-16H2,1-4H3/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBKGJOQACIQDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Si-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51F2NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432449 | |
Record name | TBAT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163931-61-1 | |
Record name | TBAT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium Difluorotriphenylsilicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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